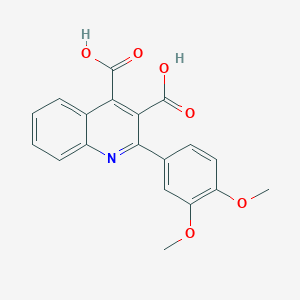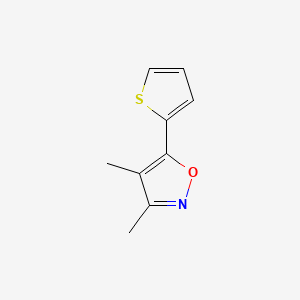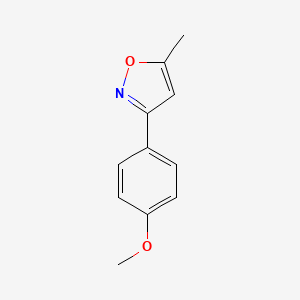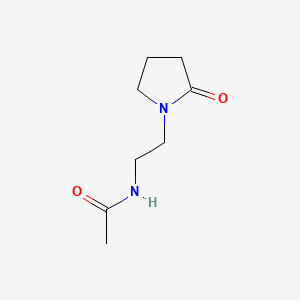
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound features an oxazolidinone ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :
Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.
Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways . The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, which may explain its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a similar oxazolidinone ring.
Flutolanil: A fungicide with a similar benzamide moiety.
Uniqueness
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
361345-08-6 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16) |
Clé InChI |
AGPAHUVQHISOAS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


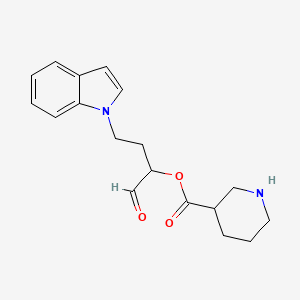
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)

![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

